![molecular formula C22H23N3O3 B3019629 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105250-59-6](/img/structure/B3019629.png)

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

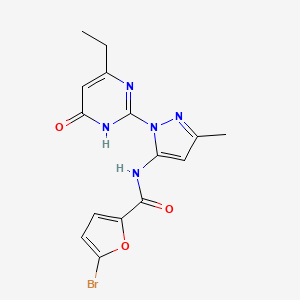

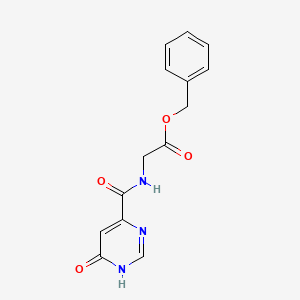

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one class. This class of compounds has been studied for various biological activities, including their role as aldose reductase inhibitors with antioxidant properties , and their potential as herbicidal agents . The presence of a benzylpiperidinyl group suggests potential modifications to the molecule's pharmacokinetic properties and could influence its biological activity.

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves the formation of the pyrimidinone core followed by various functionalization reactions. For example, the introduction of a hydroxy group at specific positions on the pyrimidinone ring can enhance inhibitory potency . The synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids demonstrates the versatility of pyrimidinone derivatives in creating compounds with improved bioactivity . The synthesis of heterocyclic compounds, such as those described in , often involves multi-step reactions, including cyclization and functional group transformations.

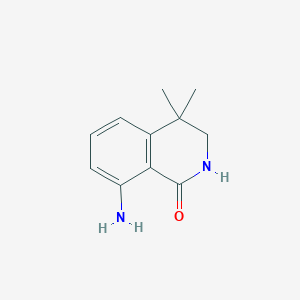

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives is characterized by the presence of a pyrimidinone ring, which can be substituted at various positions to modulate the compound's biological activity . The crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation and electronic properties of these compounds . The presence of substituents like the benzylpiperidinyl group can influence the molecule's conformation and intermolecular interactions, which are crucial for its biological function.

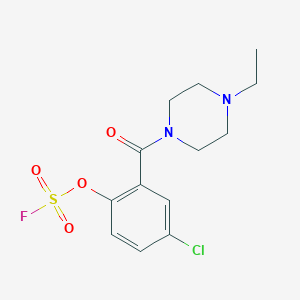

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidin-4-one derivatives can undergo various chemical reactions, including oxidation , benzylation , and nitrosation , leading to the formation of new compounds with different properties. The reactivity of these compounds towards different reagents can be exploited to synthesize analogs with potential analgesic and anti-inflammatory activities . The use of protecting groups, such as the p-benzyloxybenzyloxy group, allows for the selective modification of the pyrimidinone ring .

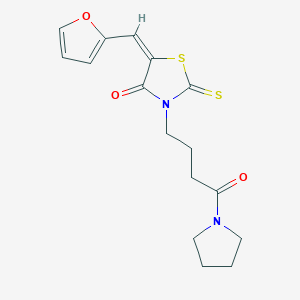

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives are influenced by their molecular structure. The introduction of substituents can affect the compound's solubility, stability, and reactivity. For instance, the presence of a benzylpiperidinyl group could potentially increase lipophilicity, which may affect the compound's absorption and distribution in biological systems. The antioxidant properties of these compounds are significant, as they can protect against oxidative stress . The herbicidal activity of related compounds suggests that they can interact with specific biological targets, such as protoporphyrinogen oxidase .

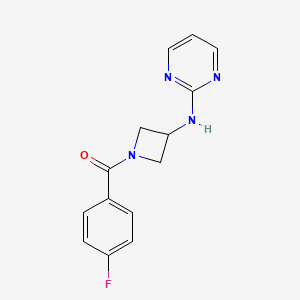

作用機序

Target of Action

The compound, 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-4H-pyrido[1,2-a]pyrimidin-4-one, is a monoamine releasing agent . It has a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound interacts with its targets by releasing monoamines. It has a fast onset of action and a short duration

Biochemical Pathways

The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, arousal, and reward, among other functions.

Pharmacokinetics

Similar compounds with a benzylpiperidine structure have been reported to have good bioavailability . The compound is a solid at room temperature , which suggests it could be formulated into tablets or capsules for oral administration.

Result of Action

The release of monoamines like dopamine, norepinephrine, and serotonin can result in various physiological effects. For instance, increased dopamine levels can lead to enhanced mood and motivation, while elevated norepinephrine levels can result in increased arousal and attention .

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c26-21-15-20(23-19-8-4-5-11-25(19)21)28-16-22(27)24-12-9-18(10-13-24)14-17-6-2-1-3-7-17/h1-8,11,15,18H,9-10,12-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOUMPZEXWHAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)